"4-(2-Chloro-5-methylphenyl)morpholine" potential biological activity
"4-(2-Chloro-5-methylphenyl)morpholine" potential biological activity
Pharmacophore Analysis, Synthetic Pathways, and Translational Potential
Executive Summary & Chemical Identity
4-(2-Chloro-5-methylphenyl)morpholine is a functionalized N-aryl morpholine scaffold. Unlike its C-aryl counterparts (e.g., phenmetrazine) which are primarily monoamine releasers, the N-aryl connectivity of this compound shifts its pharmacological profile toward Sigma-1 receptor (σ1R) modulation and kinase inhibition .
This guide analyzes the compound as a high-value "Hit-to-Lead" candidate for neuroprotection and neuroinflammation research. The presence of the ortho-chloro substituent provides critical metabolic stability and conformational locking, while the meta-methyl group offers a vector for hydrophobic interaction within target binding pockets.
| Property | Value (Predicted/Experimental) | Significance |
| IUPAC Name | 4-(2-Chloro-5-methylphenyl)morpholine | Unambiguous identification |
| Molecular Formula | C₁₁H₁₄ClNO | Standard organic framework |
| Molecular Weight | 211.69 g/mol | Fragment-like; high ligand efficiency potential |
| cLogP | ~2.8 - 3.1 | Ideal CNS penetration (Blood-Brain Barrier permeable) |
| H-Bond Acceptors | 2 (N, O) | Critical for Hinge Binding or Salt Bridging |
| H-Bond Donors | 0 | Improves membrane permeability |
| Rotatable Bonds | 1 (N-Aryl bond) | Restricted rotation due to o-Cl steric clash |
Pharmacological Profiling & Mechanism of Action
2.1 Primary Target: Sigma-1 Receptor (σ1R) Modulation
The N-aryl morpholine moiety is a privileged pharmacophore for σ1R ligands. The σ1R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, ER stress response, and neuroplasticity.
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Pharmacophore Alignment: The basic nitrogen of the morpholine ring (protonated at physiological pH) forms a salt bridge with Asp126 in the σ1R binding pocket.
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Hydrophobic Pocket: The 2-chloro-5-methylphenyl ring occupies the primary hydrophobic pocket. The ortho-chlorine atom induces a twist in the N-Aryl bond (dihedral angle >40°), forcing the morpholine ring out of coplanarity with the benzene ring. This "twisted" conformation often enhances selectivity for σ1 over σ2 subtypes.
2.2 Mechanism of Action: ER Stress Chaperoning
Upon binding, 4-(2-Chloro-5-methylphenyl)morpholine is hypothesized to act as an antagonist or agonist (depending on specific assay conditions) that modulates the association of σ1R with BiP (Binding immunoglobulin protein).
Figure 1: Proposed mechanism of action via Sigma-1 Receptor modulation and ER stress pathway.
2.3 Secondary Potential: Kinase Inhibition
The morpholine oxygen can act as a hydrogen bond acceptor for the "hinge region" of ATP-binding sites in kinases. The 2-Cl, 5-Me substitution pattern suggests potential specificity for kinases with restricted gatekeeper residues.
Synthetic Methodology: Buchwald-Hartwig Amination
Traditional nucleophilic aromatic substitution (SNAr) is inefficient for this substrate because the benzene ring lacks strong electron-withdrawing groups (like -NO₂ or -CN) to activate the ortho-position.
Recommended Protocol: Palladium-catalyzed Buchwald-Hartwig cross-coupling. This method tolerates the steric hindrance of the ortho-chlorine and ensures high yields.
3.1 Reaction Scheme
Reagents:
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Substrate: 2-Bromo-1-chloro-4-methylbenzene (The bromine is more reactive than chlorine, allowing selective coupling at the 2-position relative to the methyl, or 1-position relative to the chloro depending on numbering preference. Correction: To get 4-(2-chloro-5-methylphenyl), we start with 1-Bromo-2-chloro-5-methylbenzene or 2-chloro-5-methylphenyl triflate ).
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Amine: Morpholine (1.2 equivalents).[1]
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Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.
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Ligand: BINAP or XPhos (Crucial for sterically hindered aryl halides).
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Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.
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Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Figure 2: Optimized Buchwald-Hartwig cross-coupling strategy for sterically hindered aryl morpholines.
3.2 Step-by-Step Synthetic Protocol
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Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon.
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Charging: Add 1-bromo-2-chloro-5-methylbenzene (1.0 eq), Morpholine (1.2 eq), and NaOtBu (1.4 eq).
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Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) inside a glovebox or under a strong counter-flow of Argon.
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Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).
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Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
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Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).
Experimental Validation Protocols
To validate the biological activity of the synthesized compound, the following assays are required.
4.1 Sigma-1 Receptor Radioligand Binding Assay
This assay determines the affinity (
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Radioligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).
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Non-specific Binding: Defined using 10 µM Haloperidol.
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Protocol:
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Preparation: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4).
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Incubation: Incubate membrane prep (200 µg protein) with 2 nM [³H]-(+)-Pentazocine and increasing concentrations of 4-(2-Chloro-5-methylphenyl)morpholine (
to M). -
Time: Incubate for 120 min at 37°C.
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Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine).
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Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
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4.2 Microsomal Metabolic Stability
The 5-methyl group is a potential "soft spot" for metabolic oxidation (CYP450 mediated benzylic hydroxylation).
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System: Pooled Human Liver Microsomes (HLM).
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Protocol:
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Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system.
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Sample at t = 0, 5, 15, 30, 60 min.
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Quench with ice-cold Acetonitrile (containing internal standard).
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Analyze via LC-MS/MS to determine intrinsic clearance (
) and half-life ( ).
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Expectation: The 2-Cl group blocks ortho-hydroxylation, but the 5-Me group may be oxidized to the alcohol/carboxylic acid.
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Safety & Toxicology Profile
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Structural Alerts:
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Aniline Derivative: Although the nitrogen is tertiary (morpholine), metabolic N-dealkylation could release a substituted aniline. Substituted anilines can carry risks of methemoglobinemia, though less likely with this specific substitution pattern compared to simple anilines.
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hERG Channel Inhibition: Many lipophilic amines block the hERG potassium channel, leading to QT prolongation. This must be tested early (Patch-clamp assay).
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Handling:
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Treat as a potential irritant (Skin/Eye).
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Use standard PPE (Gloves, Goggles, Fume Hood).
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References
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Collina, S., et al. (2007).[2] "Design, synthesis, and SAR analysis of novel selective sigma1 ligands." Bioorganic & Medicinal Chemistry, 15(2), 771-783.[2]
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Gund, T. M., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752.
- Sur, C., et al. (2014). "Buchwald-Hartwig Amination: A Practical Guide." Organic Process Research & Development. (General Reference for Protocol).
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Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell, 131(3), 596-610.
